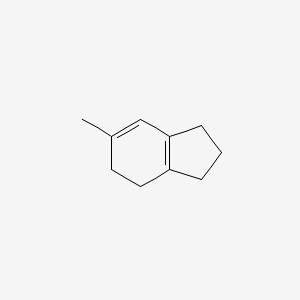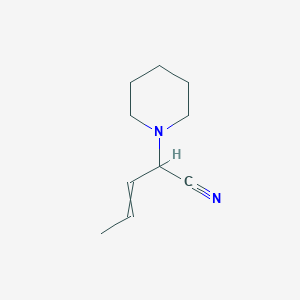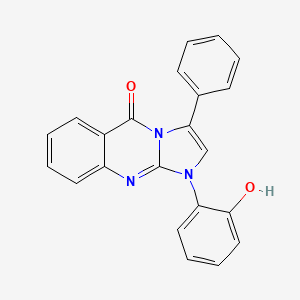![molecular formula C19H24ClNO B14333648 3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride CAS No. 102009-89-2](/img/structure/B14333648.png)
3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride is a complex organic compound with a unique structure that combines aromatic and aliphatic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the alkylation of 2-methoxyphenylpropionic acid with an appropriate alkyl halide, followed by the formation of the azanium compound through a reaction with an amine. The final step involves the addition of chloride to form the chloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-Methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methoxyphenyl)propionic acid: Shares a similar structure but lacks the azanium and chloride components.
2-Methoxyhydrocinnamic acid: Another related compound with similar aromatic and aliphatic features.
Uniqueness
3-(2-Methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride is unique due to its combination of aromatic and aliphatic elements, as well as the presence of the azanium and chloride components
Properties
CAS No. |
102009-89-2 |
|---|---|
Molecular Formula |
C19H24ClNO |
Molecular Weight |
317.9 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride |
InChI |
InChI=1S/C19H23NO.ClH/c1-21-19-14-6-5-12-18(19)13-8-16-20-15-7-11-17-9-3-2-4-10-17;/h2-7,9-12,14,20H,8,13,15-16H2,1H3;1H/b11-7+; |
InChI Key |
YYESCPKFLSMESI-RVDQCCQOSA-N |
Isomeric SMILES |
COC1=CC=CC=C1CCC[NH2+]C/C=C/C2=CC=CC=C2.[Cl-] |
Canonical SMILES |
COC1=CC=CC=C1CCC[NH2+]CC=CC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,4,5-Tetrabromo-6-{[(5,6-dibromo-2-hydroxyhexyl)oxy]carbonyl}benzoate](/img/structure/B14333565.png)













